molecular formula C10H11F3N2O2 B1446037 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate CAS No. 1712667-66-7

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate

Cat. No.: B1446037
CAS No.: 1712667-66-7
M. Wt: 248.2 g/mol
InChI Key: PXQGEVBKZBCTCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate typically involves the reaction of 4,6-dimethyl-2-pyridylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(4,6-dichloropyridin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(4,6-dimethoxypyridin-2-yl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGEVBKZBCTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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